molecular formula C19H25ClN4O3S B2911505 N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1330265-96-7

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2911505
CAS No.: 1330265-96-7
M. Wt: 424.94
InChI Key: HCZDOYDDQOOUHL-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzo[d]thiazolyl core, a dimethylaminopropyl chain, and a 5-methylisoxazole-3-carboxamide moiety. Its hydrochloride salt form enhances solubility, a critical feature for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S.ClH/c1-12-7-8-15(25-5)16-17(12)27-19(20-16)23(10-6-9-22(3)4)18(24)14-11-13(2)26-21-14;/h7-8,11H,6,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDOYDDQOOUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino group: Enhances solubility and biological activity.
  • Benzo[d]thiazole moiety: Known for its diverse biological effects.
  • Isoxazole ring: Associated with various pharmacological properties.

The molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S with a molecular weight of approximately 372.48 g/mol.

  • Target Interaction : The compound is believed to act on specific receptors involved in immune modulation, particularly Toll-like receptors (TLRs), which play a crucial role in the innate immune response .
  • Cytokine Induction : Research indicates that this compound can induce the production of cytokines such as TNF-α and IL-12, suggesting its potential as an immunomodulatory agent .

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, indicating potential use in treating infections .
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential application in oncology .

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of the compound on human breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.
  • Immunomodulatory Effects : Another study assessed the compound's ability to modulate immune responses in murine models. It was found to enhance the production of pro-inflammatory cytokines, thereby boosting the immune response against tumors .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells
Cytokine ProductionEnhanced TNF-α and IL-12 secretion

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Dimethylamino groupIncreased solubility and bioactivity
Benzo[d]thiazole moietyBroad spectrum of biological effects
Isoxazole ringAssociated with anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared heterocyclic cores, substituent patterns, and synthetic methodologies. Below is a detailed analysis:

Heterocyclic Carboxamide Derivatives

Example 1: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (, Compounds 3a–3p)

  • Structural Similarities : These derivatives share a carboxamide linker and aromatic/heterocyclic substituents.
  • Key Differences : The target compound substitutes pyrazole with isoxazole and benzo[d]thiazole, which may alter electronic properties and binding affinity.
  • Physicochemical Data :
Compound Yield (%) Melting Point (°C) Molecular Weight Key Substituents
3a 68 133–135 402.8 Phenyl, cyano
3d 71 181–183 421.0 4-Fluorophenyl
Target N/A N/A ~512.1* Benzo[d]thiazole

*Estimated based on .

The target’s higher molecular weight (vs. 3a–3d) may reduce membrane permeability but improve target engagement through extended hydrophobic interactions .

Benzoxazole/Triazole-Thione Hybrids

Example 2 : 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (, Compound 6h)

  • Structural Similarities : Both incorporate fused bicyclic systems (benzo[d]thiazole vs. benzoxazole) and aryl substituents.
  • Key Differences : The thione and triazole groups in 6h contrast with the carboxamide and isoxazole in the target, likely affecting redox activity and hydrogen-bonding capacity.
  • Spectroscopic Data :
    • IR : 6h shows a C=S stretch at 1243 cm⁻¹, absent in the target.
    • ¹H-NMR : Both display aromatic proton clusters (δ 6.86–7.55 for 6h vs. likely δ 7.0–8.1 for the target) .

Benzo[d]thiazole-Based Analogues

Example 3: N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride ()

  • Structural Similarities: Shares the benzo[d]thiazole core and dimethylaminopropyl chain.
  • Molecular Weight : 512.1 (target) vs. 512.1 (Example 3) — identical weights but distinct pharmacophores .

Research Findings and Implications

  • Synthetic Challenges : Unlike the EDCI/HOBt-mediated coupling in , the target’s synthesis likely requires specialized conditions to accommodate the isoxazole-benzo[d]thiazole fusion.
  • Bioactivity Predictions: The dimethylaminopropyl chain may enhance CNS penetration compared to simpler alkyl chains in 3a–3p , while the 4-methoxy group on benzo[d]thiazole could improve metabolic stability over chlorophenyl substituents in 3b/3e.
  • Thermal Stability : The absence of a thione group (cf. 6h) suggests higher thermal stability for the target, as thiones often degrade at lower temperatures .

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